molecular formula C19H21ClN2O3S B2779167 N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide CAS No. 690962-33-5

N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide

Cat. No. B2779167
CAS RN: 690962-33-5
M. Wt: 392.9
InChI Key: VNRIKCIEELMTAQ-UHFFFAOYSA-N
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Description

“N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide” is a chemical compound. It is also known by registry numbers ZINC000003331522 . The related compound “[4-(azepane-1-carbonyl)phenyl]methanamine” has a CAS Number of 923120-30-3 and a molecular weight of 232.33 .

Scientific Research Applications

Carbonic Anhydrase Inhibition Studies

Research on benzenesulfonamide derivatives, including compounds similar in structure to N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, has demonstrated significant inhibitory effects on carbonic anhydrase I and II, key enzymes involved in various physiological processes. Such inhibitors are of interest due to their potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness. For example, synthesized compounds with sulfonamide groups have shown Ki values in the low nanomolar range, indicating potent inhibition of carbonic anhydrase isoenzymes, which could be relevant for further studies on similar compounds like N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide (Gul et al., 2016).

Catalytic Activity of Lanthanide Complexes

Another application is found in the synthesis and catalytic activity of lanthanide(III) azepane dithiocarbamate complexes. These complexes, while not directly related to N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, highlight the versatility of azepane-containing compounds in catalysis. The reported lanthanide complexes exhibited good to excellent catalytic activity in various reactions, suggesting that derivatives of azepane, including N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide, could have potential applications in catalysis (Pitchaimani et al., 2013).

Novel Inhibitors for Glycine Transporter 1

Research into novel inhibitors of Glycine Transporter 1 (GlyT1) has identified a series of compounds, including those with azepane and benzenesulfonamide moieties. These compounds, such as N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, have shown potent inhibitory activity, indicating their potential for treating disorders related to GlyT1, such as schizophrenia and cognitive deficits (Varnes et al., 2010).

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-6-5-7-18(14-16)26(24,25)21-17-10-8-15(9-11-17)19(23)22-12-3-1-2-4-13-22/h5-11,14,21H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRIKCIEELMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(azepane-1-carbonyl)phenyl)-3-chlorobenzenesulfonamide

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